molecular formula C20H27N3O B13989909 Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- CAS No. 80039-84-5

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-

Cat. No.: B13989909
CAS No.: 80039-84-5
M. Wt: 325.4 g/mol
InChI Key: OEDBPEVMRIBDOP-UHFFFAOYSA-N
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Description

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)-, is a tetrahydroacridine derivative characterized by a carboxamide group at position 9 and a diethylaminoethyl substituent on the carboxamide nitrogen. This structural motif is frequently explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as acetylcholinesterase (AChE) and α-glucosidase .

Properties

CAS No.

80039-84-5

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H27N3O/c1-3-23(4-2)14-13-21-20(24)19-15-9-5-7-11-17(15)22-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-14H2,1-2H3,(H,21,24)

InChI Key

OEDBPEVMRIBDOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Reduction and Functionalization of Acridone to Acridine-9-carboxylic Acid Intermediate

  • The process begins with acridone, which undergoes reduction using an aluminum-mercury amalgam in the presence of potassium hydroxide in aqueous ethanol under reflux. This step converts acridone to a tetrahydroacridine intermediate.
  • The intermediate is then reoxidized with ferric chloride (FeCl3) to yield acridine-9-carboxylic acid, a key precursor for further functionalization.

Note: This reduction step is stringent and may limit the synthesis of analogs with sensitive substituents. For instance, chlorine-substituted derivatives may lose chlorine under these conditions.

Activation of Acridine-9-carboxylic Acid

  • The acridine-9-carboxylic acid is treated with 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF) to form an activated intermediate (imidazolide), facilitating subsequent amide bond formation.

Coupling with N-(2-(diethylamino)ethyl)amine

  • The activated acid intermediate reacts with N-(2-(diethylamino)ethyl)amine under mild conditions to form the desired acridine-9-carboxamide derivative.
  • This reaction is typically carried out in solvents such as ethanol or acetonitrile, sometimes with the presence of dehydrating agents to drive the amide bond formation.

Alternative Synthetic Routes

Direct Amidation of Acridine Derivatives

  • Acridine derivatives can be directly reacted with carboxylic acids in the presence of dehydrating agents (e.g., carbodiimides) under controlled temperature conditions to yield carboxamide derivatives.
  • This method allows for the synthesis of various acridine carboxamide analogs by varying the amine component.

Cyclization and Substitution Routes

  • Starting from 2-arylamino benzoic acids, Ullmann condensation with anilines followed by cyclization with polyphosphoric acid (PPA) can yield acridone derivatives.
  • These acridones can be alkylated and further functionalized to introduce carboxamide groups and side chains like diethylaminoethyl groups through nucleophilic substitution and coupling reactions.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Reduction of acridone to tetrahydroacridine Al-Hg amalgam, KOH, aqueous EtOH, reflux Stringent, may cause dehalogenation Moderate to High Sensitive to substituents
Reoxidation to acridine-9-carboxylic acid FeCl3, mild conditions Moderate to High Intermediate isolated Causes lachrymatory effects
Activation of acid CDI, DMF, room temperature High Activated intermediate Facilitates amide bond formation
Amidation with N-(2-(diethylamino)ethyl)amine EtOH or CH3CN, dehydrating agent, mild heating High (70-90%) Final product Controlled to avoid side reactions

Research Findings and Applications

  • The tetrahydroacridine carboxamide derivatives, including the N-(2-(diethylamino)ethyl) substituted compound, have been studied for their biological activities, particularly anticancer effects.
  • The carboxamide group enhances solubility and interaction with biological macromolecules such as DNA and topoisomerases, making these compounds promising as topoisomerase inhibitors.
  • Structural modifications at the 9-position of acridine influence both chemical reactivity and biological activity, underscoring the importance of precise synthetic control.

Summary Table of Key Synthetic Steps

Synthetic Stage Starting Material Reagents/Conditions Product Key Considerations
1. Reduction Acridone Al-Hg amalgam, KOH, EtOH, reflux Tetrahydroacridine intermediate Harsh conditions, sensitive to substituents
2. Reoxidation Tetrahydro intermediate FeCl3 Acridine-9-carboxylic acid Intermediate with lachrymatory properties
3. Activation Acridine-9-carboxylic acid CDI, DMF Activated imidazolide Enables amide bond formation
4. Amidation Activated acid + N-(2-(diethylamino)ethyl)amine EtOH or CH3CN, mild heating Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- High yield, mild conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine moiety, to form the corresponding acridine derivative.

    Reduction: Reduction reactions can further modify the acridine core or the carboxamide group.

    Substitution: The diethylaminoethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and suitable bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Acridine derivatives with various oxidation states.

    Reduction: Tetrahydroacridine derivatives.

    Substitution: Modified acridine compounds with different alkyl or aryl groups.

Scientific Research Applications

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies involving DNA interactions, cellular uptake, and cytotoxicity assays.

    Chemical Biology: It serves as a probe for studying DNA-binding properties and mechanisms of action of DNA-interacting agents.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- involves intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing cell death. The compound’s diethylaminoethyl group enhances its cellular uptake and binding affinity to DNA.

Comparison with Similar Compounds

Enzyme Inhibition

  • α-Glucosidase Inhibition: Derivatives like N-phenylacetamide-1,2,3-triazole-acridine hybrids (e.g., compound 5h) exhibit IC50 values as low as 80.3 µM, outperforming acarbose (IC50 = 750 µM) . The target compound’s diethylaminoethyl group may enhance binding to α-glucosidase’s active site through ionic interactions, though specific data are pending.
  • Acetylcholinesterase (AChE) Inhibition : N-Benzyl analogues (e.g., N-benzyl-1,2,3,4-tetrahydroacridin-9-amine) show AChE inhibition linked to neuroprotective effects, suggesting the target compound’s tertiary amine could similarly modulate AChE activity .

Antifungal and Anticancer Potential

  • Chloroethyl-substituted analogues (e.g., 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine) demonstrate cytotoxicity, but the diethylaminoethyl group’s lower electrophilicity may reduce nonspecific toxicity .

Biological Activity

Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-(2-(diethylamino)ethyl)- is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Acridine Compounds

Acridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities including anti-cancer, anti-bacterial, and anti-viral properties. The unique chemical structure of acridine derivatives allows them to interact with DNA and other biological macromolecules, which is crucial for their pharmacological effects .

Chemical Structure and Properties

The specific compound features a tetrahydro structure and a diethylamino substitution, enhancing its solubility and biological activity compared to other acridines. The carboxamide group contributes to its interactions with various biological targets.

  • Intercalation with DNA : Acridine compounds often intercalate into DNA, disrupting replication and transcription processes. This mechanism is fundamental in their anti-cancer activities.
  • Inhibition of Enzymatic Activity : Many acridine derivatives act as inhibitors of topoisomerases and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown significant HDAC inhibitory action .
  • Induction of Apoptosis : The interaction of acridine compounds with DNA can lead to apoptosis in cancer cells. Studies have demonstrated that acridine derivatives can trigger apoptotic pathways in various cancer cell lines .

Biological Activities

Acridine-9-carboxamide has exhibited several promising biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as U937 (human leukemia) and A549 (lung adenocarcinoma) with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Properties : Like other acridine derivatives, it has potential antibacterial effects due to its ability to intercalate into bacterial DNA.
  • Neuroprotective Effects : Some studies suggest that acridine derivatives may possess neuroprotective properties through their interactions with cholinergic systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of acridine-9-carboxamide and related compounds:

  • Cytotoxicity Studies :
    • A study reported that acridine derivatives showed higher cytotoxicity against A549 and HT-29 cell lines than standard chemotherapeutic agents like etoposide and 5-fluorouracil .
    • Another investigation highlighted the compound's ability to induce apoptosis in U937 cells through DNA interaction mechanisms .
  • In Vivo Studies :
    • Pharmacokinetic evaluations have been conducted using radiolabeled versions of related acridine compounds to assess their distribution in tumor tissues compared to normal tissues. These studies indicated a significant uptake in tumors, suggesting potential for targeted cancer therapy .
  • Enzymatic Inhibition :
    • Research has shown that certain analogs of acridine-9-carboxamide exhibit strong inhibitory effects on key enzymes involved in cancer progression, further supporting their therapeutic potential .

Comparative Analysis

Compound NameStructure TypePrimary UseIC50 Values
AcriflavineAcridine derivativeAntibacterial agentN/A
ProflavineAcridine derivativeAntisepticN/A
9-AminoacridineAcridine derivativeAnticancer agentN/A
Acridine-9-carboxamideTetrahydro-acridine derivativeAnticancer agentIC50 < 10 µM

Q & A

Q. What are the common synthetic strategies for preparing 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between tetrahydroacridine carboxylic acid derivatives and amine-containing side chains. For example, amide bond formation using activating agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in polar aprotic solvents (e.g., DMF) under inert conditions is widely employed . Reaction duration (e.g., 16 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to amine) are critical for optimizing yields. Side reactions, such as incomplete coupling or dimerization, can occur if stoichiometry or solvent purity is not controlled .

Q. How can researchers confirm the structural integrity of synthesized 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and purity.
  • ¹H/¹³C NMR to confirm substituent integration and stereochemistry (e.g., diethylaminoethyl chain conformation).
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements, as demonstrated for analogous acridine esters .
  • HPLC with UV detection to assess purity (>95% is typical for bioactive compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent positioning) affect the α-glucosidase inhibitory activity of 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Diethylaminoethyl side chains enhance solubility and interaction with enzyme active sites compared to shorter alkyl chains.
  • Electron-withdrawing groups (e.g., methoxy) at specific acridine ring positions improve binding affinity to α-glucosidase, as shown by IC₅₀ values <10 µM in kinetic assays .
  • Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, highlighting hydrogen bonding between the carboxamide group and catalytic residues (e.g., Asp349 in Saccharomyces cerevisiae α-glucosidase) .

Q. What electrochemical properties characterize 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives, and how do they correlate with redox-mediated biological activity?

Methodological Answer: Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reversible redox peaks corresponding to acridine ring oxidation. For example:

  • Redox potentials (E₁/₂) between +0.8 V and +1.2 V vs. Ag/AgCl indicate stability under physiological conditions.
  • Diffusion coefficients (D₀ ~10⁻⁶ cm²/s) calculated via Randles-Sevcik equation suggest moderate electron transfer rates, which may influence antioxidant or pro-oxidant behavior in cellular assays .

Q. How can researchers resolve contradictions in reported IC₅₀ values for α-glucosidase inhibition across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay conditions : pH (optimal at 6.8), temperature (37°C vs. room temperature), or substrate concentration (e.g., 5 mM pNPG vs. 2 mM).
  • Enzyme sources : Commercial α-glucosidase (e.g., S. cerevisiae) vs. tissue-extracted isoforms.
  • Normalization : Expressing activity as % inhibition relative to controls (e.g., acarbose) with triplicate measurements reduces variability .

Experimental Design & Optimization

Q. What in vitro models are appropriate for evaluating the neuroprotective potential of 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives?

Methodological Answer:

  • Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) to assess cholinesterase targeting.
  • SH-SY5Y neuronal cells for cytotoxicity screening (MTT assay) and oxidative stress markers (e.g., ROS detection via DCFH-DA).
  • NMDA receptor binding assays using radiolabeled ligands (e.g., [³H]MK-801) to evaluate neuroprotective mechanisms .

Q. How can microwave-assisted synthesis improve the efficiency of preparing 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C vs. 16 hours conventionally) by enhancing thermal uniformity. Key parameters:

  • Power settings : 300–600 W for polar solvents (DMF, DMSO).
  • Pressure control : Sealed vessels prevent solvent evaporation.
  • Yield improvement : 15–20% increase due to reduced side reactions .

Data Interpretation & Validation

Q. What computational tools are recommended for predicting the pharmacokinetic properties of 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives?

Methodological Answer:

  • SwissADME for logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories.
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and redox potentials .

Safety & Handling Protocols

Q. What safety precautions are critical when handling 1,2,3,4-tetrahydroacridine-9-carboxamide derivatives in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation from acridine dust.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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